An In-Depth Technical Guide to Bis-PEG4-t-butyl Ester and its Application in Proteolysis Targeting Chimeras (PROTACs)
An In-Depth Technical Guide to Bis-PEG4-t-butyl Ester and its Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG4-t-butyl ester, a versatile polyethylene (B3416737) glycol (PEG)-based linker molecule, with a focus on its critical role in the development of Proteolysis Targeting Chimeras (PROTACs). This document will detail its chemical properties, synthesis, and application in the targeted degradation of proteins, offering valuable insights for researchers in drug discovery and development.
Introduction to Bis-PEG4-t-butyl Ester
Bis-PEG4-t-butyl ester is a heterobifunctional linker belonging to the PEG family of molecules. These linkers are integral components in the design of PROTACs, which are novel therapeutic agents that hijack the body's natural protein disposal system to eliminate disease-causing proteins. The Bis-PEG4-t-butyl ester linker serves as a bridge, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.
The polyethylene glycol (PEG) chain in the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal tert-butyl ester groups are protecting groups for carboxylic acids, which can be deprotected under acidic conditions to allow for covalent linkage to the respective ligands. Several variants of this linker exist, with different functional groups to accommodate various conjugation chemistries. A common and versatile variant is NH-bis(PEG4-t-butyl ester) , which incorporates a central amino group.
Physicochemical Properties
The properties of Bis-PEG4-t-butyl ester and its derivatives are crucial for their function in PROTACs. The PEG component, in particular, improves the aqueous solubility of the often-hydrophobic PROTAC molecules.
Table 1: Physicochemical Properties of NH-bis(PEG4-t-butyl ester)
| Property | Value | Reference(s) |
| Chemical Name | NH-bis(PEG4-t-butyl ester) | [1][2] |
| CAS Number | 2055041-41-1 | [2] |
| Molecular Formula | C₃₀H₅₉NO₁₂ | [2] |
| Molecular Weight | 625.8 g/mol | [2] |
| Appearance | Varies (often an oil or solid) | |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C for long-term storage | [2] |
Synthesis of NH-bis(PEG4-t-butyl ester)
While commercially available, understanding the synthesis of NH-bis(PEG4-t-butyl ester) is valuable for custom modifications. The following is a representative, generalized protocol for its synthesis.
Experimental Protocol: Synthesis of NH-bis(PEG4-t-butyl ester)
Materials:
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tert-Butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate
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1-bromo-2-(2-(2-(tert-butoxycarbonyl)ethoxy)ethoxy)ethane
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Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate (1 equivalent) in anhydrous DCM.
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Addition of Reagents: Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature. To this mixture, add a solution of 1-bromo-2-(2-(2-(tert-butoxycarbonyl)ethoxy)ethoxy)ethane (1.2 equivalents) in anhydrous DCM dropwise over 30 minutes.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to yield pure NH-bis(PEG4-t-butyl ester).
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Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Application in PROTACs: A Case Study of a BRD4 Degrader
Bis-PEG4-t-butyl ester linkers have been successfully employed in the development of PROTACs targeting a variety of proteins, including Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.
Mechanism of Action
A PROTAC utilizing a Bis-PEG4-t-butyl ester linker functions by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Experimental Workflow: Synthesis and Evaluation of a BRD4-Targeting PROTAC
The following workflow outlines the key steps in synthesizing a BRD4-targeting PROTAC using an NH-bis(PEG4-t-butyl ester) linker and evaluating its biological activity.
Quantitative Performance Data
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table provides representative data for a BRD4-targeting PROTAC that utilizes a PEG4 linker.
Table 2: Representative Performance Data for a BRD4-Targeting PROTAC with a PEG4 Linker
| Parameter | Value | Description | Reference(s) |
| DC₅₀ | ~1-10 nM | The concentration of the PROTAC that induces 50% degradation of BRD4. | [3] |
| Dₘₐₓ | >90% | The maximum percentage of BRD4 degradation achieved. | [3] |
Note: Specific values can vary depending on the cell line, treatment time, and the specific ligands used in the PROTAC construct.
Detailed Experimental Protocol: Western Blotting for BRD4 Degradation
Materials:
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Cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)
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Cell culture medium and supplements
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The synthesized BRD4-targeting PROTAC
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DMSO (vehicle control)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes
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Transfer buffer and apparatus
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against BRD4
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate and imaging system
Procedure:
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Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
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PROTAC Treatment: The following day, treat the cells with a serial dilution of the BRD4-targeting PROTAC (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 16-24 hours).
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
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Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
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SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against BRD4 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and then to the vehicle control to determine the percentage of remaining BRD4 protein at each PROTAC concentration. Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Conclusion
Bis-PEG4-t-butyl ester and its derivatives are indispensable tools in the rapidly advancing field of targeted protein degradation. Their favorable physicochemical properties and versatile chemical handles enable the rational design and synthesis of potent PROTACs. This guide has provided a comprehensive technical overview of Bis-PEG4-t-butyl ester, from its fundamental properties and synthesis to its application in the development of a BRD4-targeting PROTAC. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to advancing this promising therapeutic modality.
